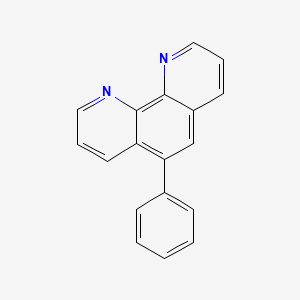

5-Phenyl-1,10-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEQHUHZBMUJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064127 | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-89-5 | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 5-Phenyl-1,10-phenanthroline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-1,10-phenanthroline, a significant heterocyclic compound with applications in coordination chemistry, catalysis, and materials science. This document details a feasible synthesis protocol, quantitative data, and a visual representation of the reaction pathway.

Introduction

1,10-Phenanthroline and its derivatives are of considerable interest due to their ability to act as chelating ligands for various metal ions. The introduction of a phenyl group at the 5-position modifies the electronic and steric properties of the phenanthroline core, leading to unique coordination behaviors and applications in areas such as the development of novel catalysts, sensors, and photoactive materials. This guide outlines a synthesis protocol based on the well-established Skraup reaction, a powerful method for the preparation of quinolines and their fused analogues.

Synthesis Pathway

The synthesis of this compound can be achieved via a modified Skraup reaction. This one-pot synthesis involves the reaction of o-phenylenediamine with a phenyl-substituted α,β-unsaturated carbonyl compound, in this case, phenylpropenyl ketone (benzylideneacetone), in the presence of an acid catalyst and an oxidizing agent. The general reaction is depicted below.

Caption: Reaction scheme for the one-pot synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 1,10-phenanthrolines.[1]

Materials:

-

o-Phenylenediamine

-

Phenylpropenyl ketone (Benzylideneacetone)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Acid

-

Ammonia solution

-

Acetone

-

Dichloromethane

Procedure:

-

To a reaction vessel, add 6.5 L of concentrated hydrochloric acid.

-

With stirring, add 470 g of o-phenylenediamine to the acid at 60°C and continue stirring for 2 hours.

-

At a temperature of 70-85°C, add 1.3 kg of phenylpropenyl ketone and stir for 3 hours. During this period, add 5 L of acetic acid.

-

Increase the temperature to 94°C and reflux the reaction mixture for 8 hours. The solution should turn brown.

-

After reflux, cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Slowly add 6 kg of ice to the stirred reaction mixture, followed by the addition of ammonia solution to adjust the pH to 8-10.

-

Separate the aqueous layer. The remaining mixture will be a black viscous material.

-

To the viscous material, add 10 L of acetone and stir for 1 hour.

-

Filter the mixture to obtain a yellow filter cake.

-

Suspend the filter cake in 4 L of dichloromethane and stir for 1 hour.

-

Filter the mixture and collect the dichloromethane filtrate.

-

Evaporate the dichloromethane from the filtrate.

-

Add acetone to the residue to precipitate the product.

-

Filter, wash the solid with acetone, and dry to obtain this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield a product with a purity of ≥98%.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂ | [2] |

| Molecular Weight | 256.31 g/mol | [2] |

| Appearance | Yellow solid | |

| Yield | Approximately 8% (unoptimized) | [1] |

| ¹H NMR (CDCl₃, ppm) | See detailed spectrum data below | [2] |

¹H Nuclear Magnetic Resonance (NMR) Spectrum Data: [2]

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic peaks corresponding to the aromatic protons of the phenanthroline core and the phenyl substituent. The exact chemical shifts and coupling constants can be found in spectral databases. A representative spectrum is available on SpectraBase.

Safety Precautions

-

This synthesis should be carried out in a well-ventilated fume hood.

-

Concentrated acids are corrosive and should be handled with extreme care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction can be exothermic; therefore, careful control of the addition of reagents and temperature is crucial.

Conclusion

The synthesis of this compound via the Skraup reaction provides a direct route to this valuable ligand. While the reported yield in the adapted one-pot method is modest, optimization of reaction conditions could lead to significant improvements. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Synthesis of 5-Phenyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Phenyl-1,10-phenanthroline, a significant ligand in coordination chemistry and a valuable building block in the development of novel therapeutic agents and functional materials. This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a heterocyclic organic compound featuring a rigid, planar phenanthroline core with a phenyl substituent at the 5-position. This substitution significantly influences the electronic properties and steric hindrance of the ligand, thereby modulating the characteristics of its metal complexes. These complexes are of great interest in various fields, including catalysis, materials science for applications like organic light-emitting diodes (OLEDs), and medicinal chemistry as potential therapeutic agents. The synthesis of this compound can be approached through classical methods such as the Skraup reaction or more modern cross-coupling strategies, with the Suzuki-Miyaura coupling being a prominent example.

Primary Synthetic Methodologies

Two principal synthetic pathways for the preparation of this compound are the Suzuki-Miyaura cross-coupling reaction and the Skraup reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction involves the palladium-catalyzed coupling of a 5-halo-1,10-phenanthroline, typically 5-bromo-1,10-phenanthroline, with phenylboronic acid. This method offers high yields, excellent functional group tolerance, and relatively mild reaction conditions.

The synthesis via this route is a two-step process:

-

Synthesis of the precursor, 5-bromo-1,10-phenanthroline.

-

Suzuki-Miyaura coupling of 5-bromo-1,10-phenanthroline with phenylboronic acid.

Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines and their fused derivatives, like phenanthrolines.[1] This reaction typically involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of this compound, the starting material is 6-phenyl-8-aminoquinoline, which undergoes cyclization with acrolein (generated in situ from the dehydration of glycerol) to form the phenanthroline ring system.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor.

Table 1: Synthesis of 5-bromo-1,10-phenanthroline

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,10-phenanthroline | Bromine | Oleum (15%) | 135 | 23 | 90 | [4] |

Table 2: Suzuki-Miyaura Coupling for this compound Synthesis (Adapted from General Protocols)

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |

| 5-bromo-1,10-phenanthroline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 70-90 |

| 5-bromo-1,10-phenanthroline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65-85 |

Experimental Protocols

Synthesis of 5-bromo-1,10-phenanthroline

This protocol is adapted from a literature procedure.[4]

Materials:

-

1,10-phenanthroline (3.6 g, 20 mmol)

-

Oleum (15%, 12 mL)

-

Bromine (0.60 mL, 11.6 mmol)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄)

-

Activated charcoal

-

Diethyl ether

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Place 1,10-phenanthroline (3.6 g) in a heavy-walled glass reaction tube equipped with a Teflon screw top.

-

Cool the reaction vessel in an ice bath and add oleum (12 mL) followed by the dropwise addition of bromine (0.60 mL).

-

Seal the reaction tube and place it in a silicone oil bath.

-

Slowly raise the temperature to 135 °C and maintain it for 23 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over ice.

-

Neutralize the mixture with concentrated ammonium hydroxide.

-

Extract the product with chloroform.

-

Treat the combined chloroform extracts with activated charcoal and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from hot diethyl ether with a minimum amount of dichloromethane to yield 5-bromo-1,10-phenanthroline (yield: 4.67 g, 90%).[4]

Suzuki-Miyaura Synthesis of this compound

This is a representative protocol adapted from general Suzuki-Miyaura coupling procedures.[5][6]

Materials:

-

5-bromo-1,10-phenanthroline (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromo-1,10-phenanthroline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Add anhydrous, degassed DMF via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water (3 x) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Suzuki-Miyaura synthesis of this compound.

Caption: Skraup reaction for this compound synthesis.

Experimental Workflow

Caption: Workflow for Suzuki-Miyaura synthesis and purification.

Conclusion

This guide has detailed the primary synthetic routes for this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction as a modern and efficient method. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the reliable synthesis of this important compound for further investigation and application. The classical Skraup reaction is also presented as a viable, albeit often lower-yielding and more demanding, alternative.

References

5-Phenyl-1,10-phenanthroline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Phenyl-1,10-phenanthroline, a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and biomedical research. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its role in biological signaling pathways.

Core Properties and Identification

This compound, identified by the CAS Number 6153-89-5 , is a derivative of 1,10-phenanthroline with a phenyl group substituted at the 5-position. This substitution enhances its steric and electronic properties, making it a valuable ligand for the formation of stable metal complexes.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 6153-89-5 |

| Molecular Formula | C₁₈H₁₂N₂ |

| Molecular Weight | 256.31 g/mol |

| Melting Point | 103-104 °C |

| Boiling Point | 468.8±20.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through established methods for quinoline and phenanthroline synthesis, such as the Skraup or Friedländer reactions. Below is a representative experimental protocol based on the Friedländer annulation.

Synthesis of this compound via Friedländer Annulation

This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, a common precursor is 8-amino-7-quinolinecarbaldehyde.

Materials:

-

8-amino-7-quinolinecarbaldehyde

-

Phenylacetaldehyde

-

Potassium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Dissolve 8-amino-7-quinolinecarbaldehyde and a stoichiometric equivalent of phenylacetaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Neutralize the solution with sodium bicarbonate.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow for Synthesis

Applications in Research and Drug Development

This compound is a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of transition metals. These metal complexes exhibit interesting photophysical and electrochemical properties, leading to their application in catalysis, sensing, and as potential therapeutic agents.

Metal Complex Formation and DNA Intercalation

Metal complexes of this compound, particularly with copper(II), have shown significant potential as anticancer agents. One of the primary mechanisms of their cytotoxic activity is through interaction with DNA. The planar phenanthroline ring system allows the complex to intercalate between the base pairs of the DNA double helix, leading to conformational changes that can inhibit replication and transcription, ultimately inducing apoptosis.

Experimental Protocol: DNA Intercalation Assay

Objective: To determine the ability of a this compound metal complex to intercalate with DNA.

Materials:

-

This compound metal complex (e.g., copper complex)

-

Calf Thymus DNA (ct-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Ethidium bromide (EtBr)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically.

-

Prepare a stock solution of the this compound metal complex in a suitable solvent (e.g., DMSO).

-

In a quartz cuvette, mix the ct-DNA solution with ethidium bromide. Allow it to incubate to form a stable DNA-EtBr complex.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

-

Titrate the DNA-EtBr solution with increasing concentrations of the this compound metal complex.

-

After each addition, incubate for a few minutes and then record the fluorescence spectrum.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting intercalation by the metal complex.

Cytotoxicity and Apoptosis Induction

Metal complexes of this compound have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often linked to the induction of apoptosis, or programmed cell death. One of the key mechanisms implicated is the inhibition of the proteasome, a cellular machinery responsible for protein degradation.

Signaling Pathway: Apoptosis via Proteasome Inhibition

Inhibition of the proteasome by this compound-metal complexes leads to the accumulation of ubiquitinated proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This cellular stress activates a cascade of signaling events that converge on the activation of caspases, the key executioners of apoptosis. The intrinsic apoptotic pathway is often initiated, involving the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome.

Conclusion

This compound is a compound of significant interest with a well-defined set of properties and a growing number of applications. Its ability to form stable metal complexes that can interact with biological macromolecules like DNA makes it a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into its synthesis, the properties of its various metal complexes, and their detailed mechanisms of action will continue to expand its utility in science and medicine.

Solubility Profile of 5-Phenyl-1,10-phenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C₁₈H₁₂N₂.[1] Its structure, featuring a phenyl group appended to the 1,10-phenanthroline backbone, imparts unique electronic and steric properties, making it a valuable ligand in the synthesis of metal complexes for applications in catalysis, light-emitting materials, and as chemosensors.[2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Qualitative Solubility of this compound

General observations indicate that this compound is soluble in a range of organic solvents. This solubility is attributed to the nonpolar, aromatic nature of the molecule. Conversely, it is characterized as being almost insoluble in water.[1]

Quantitative Solubility Data for 1,10-Phenanthroline (Parent Compound)

In the absence of specific quantitative data for this compound, the solubility of the parent compound, 1,10-phenanthroline, can provide a useful benchmark. The following table summarizes the estimated solubility of 1,10-phenanthroline monohydrate in various organic solvents at room temperature.

| Solvent | Solubility of 1,10-Phenanthroline Monohydrate |

| Methanol | > 100 mg/mL |

| Ethanol | > 100 mg/mL |

| 2-Propanol | > 100 mg/mL |

| Acetone | > 100 mg/mL |

| Acetonitrile | > 100 mg/mL |

| Chloroform | ~ 50 mg/mL |

| Dichloromethane | ~ 50 mg/mL |

| 1,2-Dichloroethane | ~ 83 mg/mL |

| Dimethylformamide (DMF) | > 100 mg/mL |

| Dimethyl sulfoxide (DMSO) | > 100 mg/mL |

| 1,4-Dioxane | ~ 50 mg/mL |

| Ethyl acetate | ~ 33 mg/mL |

| Tetrahydrofuran (THF) | ~ 50 mg/mL |

| Toluene | Insoluble |

| Heptane | Insoluble |

| Diethyl ether | Insoluble |

| Carbon tetrachloride | Insoluble |

Data extracted from room temperature solubility experiments on 1,10-phenanthroline monohydrate where approximately 10 mg of the substance was tested for dissolution in incrementally added solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of choice. This protocol is adapted from the established "shake-flask" method.

4.1. Materials

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Centrifuge the withdrawn sample to remove any remaining suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated UV-Vis spectrophotometer at the λmax of this compound or by a validated HPLC method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be extensively documented in the literature, its qualitative behavior as a soluble compound in non-polar environments is well-established. For research and development purposes requiring precise solubility values, the provided experimental protocol offers a robust framework for their determination. The comparative data for 1,10-phenanthroline serves as a useful initial guide for solvent selection. Further studies are encouraged to establish a comprehensive quantitative solubility profile of this compound to aid in its broader application.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Phenyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-Phenyl-1,10-phenanthroline, a significant heterocyclic compound with applications in coordination chemistry and drug development. This document details the expected spectral data, outlines experimental protocols for obtaining high-quality NMR spectra, and presents a logical workflow for the characterization process.

Introduction

This compound is a derivative of 1,10-phenanthroline, a well-known bidentate chelating agent. The introduction of a phenyl group at the 5-position significantly influences the electronic properties and steric hindrance of the molecule, making its detailed structural elucidation crucial for understanding its coordination behavior and potential applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and characterization of such organic molecules in solution.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-9 | ~9.2 | dd | J ≈ 4.5, 1.8 Hz |

| H-4, H-7 | ~8.2 | dd | J ≈ 8.2, 1.8 Hz |

| H-3, H-8 | ~7.7 | dd | J ≈ 8.2, 4.5 Hz |

| H-6 | ~7.8 | s | - |

| H-2', H-6' (ortho) | ~7.6 | m | |

| H-3', H-4', H-5' (meta, para) | ~7.5 | m |

Note: The assignments are predictive and require confirmation through 2D NMR experiments such as COSY and HSQC.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-10a, C-10b | ~146 |

| C-2, C-9 | ~151 |

| C-4, C-7 | ~136 |

| C-5 | ~138 |

| C-6 | ~129 |

| C-4a, C-6a | ~128 |

| C-3, C-8 | ~123 |

| C-1' (ipso) | ~137 |

| C-2', C-6' (ortho) | ~130 |

| C-3', C-5' (meta) | ~129 |

| C-4' (para) | ~128 |

Note: The assignments are predictive and require confirmation through 2D NMR experiments such as HMBC.

Experimental Protocols

Obtaining high-quality ¹H and ¹³C NMR spectra is paramount for accurate structural characterization. The following is a detailed methodology adaptable for the analysis of this compound.

1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for phenanthroline derivatives due to its good dissolving power and relatively simple residual solvent signal.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration is generally required due to the lower natural abundance of the ¹³C isotope. A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

-

-

Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex aromatic region of the spectrum.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a spectral width covering the aromatic and any potential aliphatic carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound, from sample preparation to final data analysis and reporting.

This comprehensive guide provides the necessary information for researchers and scientists to effectively utilize ¹H and ¹³C NMR spectroscopy for the characterization of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and contributing to the advancement of research and development in related fields.

References

Crystal Structure Analysis of 5-Phenyl-1,10-phenanthroline: A Technical Guide

Disclaimer: As of December 2025, a comprehensive crystal structure analysis of 5-Phenyl-1,10-phenanthroline is not publicly available in the reviewed scientific literature. This guide presents a detailed crystal structure analysis of a closely related derivative, 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline , to provide valuable insights into the crystallographic features of phenyl-phenanthroline systems for researchers, scientists, and drug development professionals.

Introduction

1,10-phenanthroline and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination properties and diverse biological activities. The introduction of a phenyl group into the phenanthroline scaffold can significantly influence its steric and electronic properties, impacting its interaction with biological targets and its self-assembly in the solid state. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline, a derivative of this compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a summary of its key crystallographic parameters.

Data Presentation

The crystallographic data for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2486309.[1] A summary of the key crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline. [1]

| Parameter | Value |

| Empirical Formula | C₃₀H₂₈N₂O |

| Formula Weight | 432.55 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8765(2) |

| b (Å) | 10.1234(2) |

| c (Å) | 12.5432(3) |

| α (°) | 99.876(2) |

| β (°) | 97.543(2) |

| γ (°) | 101.234(2) |

| Volume (ų) | 1187.65(5) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.208 |

| Absorption Coefficient (mm⁻¹) | 0.074 |

| F(000) | 460.0 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation | MoKα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 4.96 to 52.74 |

| Index ranges | -12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15 |

| Reflections collected | 11187 |

| Independent reflections | 4821 [R(int) = 0.0214] |

| Data/restraints/parameters | 4821/0/299 |

| Goodness-of-fit on F² | 1.045 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.0412, wR₂ = 0.1054 |

| R indexes (all data) | R₁ = 0.0498, wR₂ = 0.1123 |

| Largest diff. peak/hole (e Å⁻³) | 0.23/-0.21 |

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline are described below.[1]

Synthesis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline[1]

A mixture of 2-chloro-9-phenyl-1,10-phenanthroline (1.0 mmol), 2,6-diisopropylphenol (1.2 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (10 mL) was heated at 120 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into water and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as a white solid.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline in a mixture of dichloromethane and hexane (1:3 v/v) at room temperature.

Single-Crystal X-ray Diffraction[1]

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 293(2) K on a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-2018/3 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure analysis of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.

Caption: Experimental workflow for the crystal structure analysis.

Molecular Structure

The molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline as determined by single-crystal X-ray diffraction is shown below.

Caption: Molecular structure of 2-(2,6-diisopropylphenoxy)-9-phenyl-1,10-phenanthroline.

References

An In-depth Technical Guide to the Photophysical Properties of 5-Phenyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound that has garnered significant interest within the scientific community due to its versatile applications, particularly as a ligand in coordination chemistry and as a building block for advanced materials. Its rigid, planar structure, combined with the electronic influence of the phenyl substituent, gives rise to unique photophysical properties that are exploited in fields such as optoelectronics, chemical sensing, and catalysis. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, details the experimental protocols for their characterization, and presents a generalized workflow for their synthesis and analysis. While specific quantitative photophysical data for the standalone this compound molecule is not extensively reported in the literature, this guide compiles data from closely related 5-substituted-1,10-phenanthroline derivatives to provide valuable insights into its expected behavior.

Introduction

1,10-phenanthroline and its derivatives are a class of N-heterocyclic aromatic compounds renowned for their strong chelating abilities with a wide range of metal ions. The introduction of a phenyl group at the 5-position of the phenanthroline core in this compound significantly modulates its electronic and steric properties. This modification influences the energy levels of its molecular orbitals, thereby affecting its absorption and emission characteristics. These tailored properties make this compound a valuable component in the design of functional materials, including organic light-emitting diodes (OLEDs), luminescent sensors, and photocatalysts. Understanding the fundamental photophysical processes of this molecule is crucial for its effective application and the development of novel technologies.

Synthesis of this compound

The synthesis of 5-aryl-1,10-phenanthroline derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of a carbon-carbon bond between a halogenated 1,10-phenanthroline and a phenylboronic acid derivative.

Illustrative Synthesis via Suzuki-Miyaura Coupling

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general procedure for a similar Suzuki-Miyaura coupling to produce a 5-aryl-1,10-phenanthroline derivative is presented below.[1]

Reaction Scheme:

Materials:

-

5-Bromo-1,10-phenanthroline

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

In a round-bottom flask, combine 5-bromo-1,10-phenanthroline (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

De-gas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are largely dictated by its extended π-conjugated system.

Absorption and Emission Spectra

Aromatic N-heterocycles like this compound typically exhibit strong absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum, corresponding to π-π* electronic transitions. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can relax back to the ground state through various pathways, including the emission of light in the form of fluorescence.

While specific data for this compound is scarce, the following table summarizes the absorption and emission maxima for some related 5-substituted-1,10-phenanthroline derivatives to provide a comparative overview.

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Reference |

| 5-Amino-1,10-phenanthroline | Aqueous | ~280 | Not Reported | [2] |

| 5-Hydroxy-1,10-phenanthroline | Acetonitrile | 268 | 403 | [3] |

| 5,6-bis(5-methylthien-2-yl)-1,10-phenanthroline | Not Specified | Bathochromic shift of 50 nm for π–π* transitions compared to 1,10-phenanthroline | Not Reported | [4] |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These parameters are crucial for applications in which the intensity and duration of luminescence are important.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorption (λ_max).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The instrument will automatically subtract the absorbance of the solvent.

-

-

Data Analysis: Identify the wavelengths corresponding to the absorption maxima (λ_max) and record their corresponding molar absorptivity (ε) if the concentration is known.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission and excitation spectra.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Set the excitation monochromator to a wavelength of high absorption (determined from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em). The corrected excitation spectrum should be similar to the absorption spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the corrected fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_F).

Methodology:

-

Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

Measurement:

-

Excite the sample with short pulses of light at an appropriate wavelength.

-

The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

-

This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.

-

Visualizations

General Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel N-heterocyclic compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of substituents in 1,10-phenanthroline on the structural and photophysical properties of W(CO)>4>(1,10-phenanthroline-type) complexes - Universidad Andrés Bello [researchers.unab.cl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

The Electrochemical Landscape of 5-Phenyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of 5-Phenyl-1,10-phenanthroline. Drawing upon established principles of electrochemistry and research on substituted phenanthroline analogues, this document outlines the expected redox properties, detailed experimental protocols for their investigation, and visual representations of experimental workflows and potential redox mechanisms. This guide is intended to serve as a valuable resource for professionals in drug development and materials science who are interested in the unique electronic characteristics of this molecule.

Core Electrochemical Principles of Substituted Phenanthrolines

The electrochemical properties of 1,10-phenanthroline and its derivatives are of significant interest due to their wide-ranging applications in catalysis, solar energy, and the design of novel therapeutics. The introduction of a substituent onto the phenanthroline core significantly influences the molecule's redox behavior. The nature of this substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the aromatic system, thereby affecting its oxidation and reduction potentials.

Electron-donating groups (EDGs), such as methyl (-CH₃) or amino (-NH₂), increase the electron density of the phenanthroline ring system. This makes the molecule easier to oxidize (lose an electron) and more difficult to reduce (gain an electron), leading to a shift in redox potentials to more negative values. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), decrease the electron density. This makes oxidation more difficult and reduction easier, resulting in a shift of redox potentials to more positive values.[1]

The phenyl group, as a substituent, is generally considered to be weakly electron-withdrawing through an inductive effect, although it can also exhibit some mesomeric effects. Its influence on the redox potential of the 1,10-phenanthroline core is therefore expected to be modest but measurable.

Expected Electrochemical Behavior of this compound

Based on the principles outlined above, the phenyl group at the 5-position of the 1,10-phenanthroline molecule is anticipated to make the compound slightly more difficult to oxidize and slightly easier to reduce compared to the unsubstituted 1,10-phenanthroline. This is due to the mild electron-withdrawing nature of the phenyl substituent.

The electrochemical oxidation of 1,10-phenanthroline itself has been shown to be challenging in aqueous media due to the high oxidation potential, which often exceeds that of water decomposition.[2] However, on suitable electrode surfaces like multiwalled carbon nanotubes, oxidation to the highly redox-active 1,10-phenanthroline-5,6-dione can occur.[2][3] It is plausible that this compound could undergo a similar oxidation process, potentially leading to a phenyl-substituted dione derivative.

Quantitative Data Summary

| Parameter | Unsubstituted 1,10-Phenanthroline | This compound (Expected) | Rationale for Expected Values |

| Oxidation Potential (Epa) | High (> +1.5 V vs. Ag/AgCl) | Slightly more positive than unsubstituted phenanthroline | The electron-withdrawing nature of the phenyl group makes oxidation more difficult. |

| Reduction Potential (Epc) | Negative | Slightly less negative than unsubstituted phenanthroline | The electron-withdrawing nature of the phenyl group makes reduction easier. |

Detailed Experimental Protocols

To investigate the electrochemical behavior of this compound, the following experimental protocols are recommended, based on standard methodologies for similar aromatic N-heterocyclic compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox properties of a species in solution.

-

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.

-

Instrumentation: A potentiostat with a three-electrode setup.

-

Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode. For studying oxidation, a multiwalled carbon nanotube (MWCNT)-modified GCE may be beneficial.[2]

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrolyte Solution: A solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar supporting electrolyte in a suitable organic solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

-

Analyte Concentration: 1-5 mM solution of this compound.

-

Procedure:

-

Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.

-

Assemble the three-electrode cell with the electrolyte solution and de-aerate by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Record a blank voltammogram of the electrolyte solution.

-

Add the this compound solution to the cell and record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards more positive (for oxidation) or negative (for reduction) potentials and then reversing the scan.

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled or surface-adsorbed).

-

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV and can be used for quantitative analysis and to resolve closely spaced redox peaks.

-

Objective: To obtain more accurate values for the peak potentials and for quantitative determination of the analyte.

-

Instrumentation and Setup: Same as for Cyclic Voltammetry.

-

Procedure:

-

Prepare the electrochemical cell as described for CV.

-

Apply a series of voltage pulses of increasing amplitude superimposed on a linearly increasing potential ramp.

-

Measure the current just before and at the end of each pulse, with the difference in current plotted against the potential.

-

Visualizing the Process

To better understand the experimental and theoretical aspects of studying the electrochemical behavior of this compound, the following diagrams are provided.

Caption: Experimental workflow for electrochemical analysis.

Caption: Plausible redox mechanisms for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide on the Theoretical Calculations for 5-Phenyl-1,10-phenanthroline Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic properties of 5-Phenyl-1,10-phenanthroline. This versatile N-heterocyclic compound is of significant interest in coordination chemistry, materials science, and drug development due to its unique chelating properties and potential for functionalization. Understanding its molecular structure and electronic landscape through computational analysis is paramount for the rational design of novel molecules with tailored functionalities.

Core Theoretical Methodologies

The electronic and structural properties of this compound are primarily investigated using quantum chemical calculations. The most prominent and effective methods are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Density Functional Theory (DFT): DFT is a powerful computational method for predicting the ground-state electronic structure of molecules. It is widely used for geometry optimization and calculating various electronic properties. Common functionals employed for 1,10-phenanthroline derivatives include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p). These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, as well as frontier molecular orbital energies (HOMO and LUMO).

Time-Dependent Density Functional Theory (TD-DFT): To understand the photophysical properties, TD-DFT is employed. This method is used to calculate the vertical excitation energies, corresponding absorption wavelengths (λ_abs), and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations on the this compound structure.

Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-31G(d))

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1 - C12 | 1.345 | C12 - N1 - C2 | 117.5 |

| C2 - C3 | 1.408 | N1 - C2 - C3 | 123.1 |

| C3 - C4 | 1.375 | C2 - C3 - C4 | 119.2 |

| C4 - C11 | 1.415 | C3 - C4 - C11 | 118.9 |

| C5 - C6 | 1.431 | C6 - C5 - C4 | 121.3 |

| C5 - C13 | 1.485 | C11 - C5 - C13 | 119.5 |

| N10 - C11 | 1.348 | C11 - N10 - C9 | 117.3 |

| C13 - C14 | 1.401 | C5 - C13 - C14 | 120.5 |

| Dihedral Angles (°) | |||

| C4-C5-C13-C14 | -179.8 | N1-C12-C11-N10 | 0.5 |

| C6-C5-C13-C18 | 178.9 | C5-C11-N10-C9 | -179.9 |

Note: Atom numbering corresponds to the IUPAC nomenclature for 1,10-phenanthroline, with the phenyl group attached at position C5.

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (DFT/B3LYP/6-31G(d))

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.43 |

| HOMO-LUMO Energy Gap (ΔE) | 4.82 |

| Ionization Potential (IP) | 6.25 |

| Electron Affinity (EA) | 1.43 |

| Electronegativity (χ) | 3.84 |

| Chemical Hardness (η) | 2.41 |

| Chemical Softness (S) | 0.207 |

| Electrophilicity Index (ω) | 3.05 |

Table 3: Calculated Vibrational Frequencies (DFT/B3LYP/6-31G(d))

| Wavenumber (cm⁻¹) | Assignment |

| 3065 | Aromatic C-H stretch (Phenyl) |

| 3040 | Aromatic C-H stretch (Phenanthroline) |

| 1620 | C=C stretch (Phenanthroline) |

| 1595 | C=C stretch (Phenyl) |

| 1510 | C=N stretch |

| 1425 | In-plane C-H bend |

| 850 | Out-of-plane C-H bend |

| 740 | Ring deformation |

Experimental Protocols

A typical theoretical protocol for determining the structural and electronic properties of this compound involves the following steps:

-

Molecular Structure Construction: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: A ground-state geometry optimization is performed using DFT, for instance, with the B3LYP functional and the 6-31G(d) basis set. The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm the nature of the stationary point (a true minimum has all real frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: From the optimized geometry, single-point energy calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO). Global reactivity descriptors are then calculated from these energies.

-

Excited State Calculations: To investigate the electronic transitions, TD-DFT calculations are performed on the optimized ground-state geometry. This provides information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

Mandatory Visualization

Caption: Molecular structure of this compound.

Caption: General workflow for theoretical calculations.

A Technical Guide to High-Purity 5-Phenyl-1,10-phenanthroline for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, analytical methodologies, and key applications of 5-Phenyl-1,10-phenanthroline, a versatile ligand in coordination chemistry and a promising scaffold in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound featuring a rigid, planar phenanthroline core with a phenyl group substituted at the 5-position. This substitution enhances its steric and electronic properties, making it a valuable ligand for the formation of stable complexes with a wide array of metal ions.[1] These metal complexes exhibit diverse and significant applications, ranging from catalysis and analytical chemistry to the development of novel therapeutic agents and advanced materials for organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a comprehensive overview of commercially available high-purity this compound, its analytical characterization, and detailed experimental protocols for its application in key research areas.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. The selection of a supplier should be guided by the specific requirements of the intended application, including purity, available quantity, and cost.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Smolecule | S582488 | >98% | 250mg, 1g, 5g | Inquire |

| ChemScene | CS-W004559 | ≥95% | 100mg, 250mg, 500mg, 1g | Inquire |

| Sigma-Aldrich | 418021 | Not Specified | Not Specified | Inquire |

| Otto Chemie Pvt. Ltd. | P 1467 | 99%+ (for 1,10-phenanthroline) | 5g, 25g, 100g, 1kg | ~$9 for 5g (of 1,10-phenanthroline)[3] |

| Carl ROTH | KK21.1 | ≥99% (for 1,10-phenanthroline HCl monohydrate) | 5g, 50g | ~$40 for 5g (of 1,10-phenanthroline HCl monohydrate)[4] |

Note: Pricing and availability are subject to change. Purity levels and pricing for this compound may differ from the related phenanthroline compounds listed. Researchers are advised to request a certificate of analysis and inquire directly with the suppliers for the most current information.

Analytical Characterization for Purity Assessment

Ensuring the purity of this compound is critical for the reproducibility and reliability of experimental results. Standard analytical techniques are employed to verify its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. A reversed-phase method is typically employed.[5]

Experimental Protocol:

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v) containing 0.1% triethylamine.[6] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[5]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at 254 nm.[6]

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a sample solution of the material to be tested.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic protons and carbons.[7][8][9]

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]

-

Internal Standard: Tetramethylsilane (TMS).[8]

-

Procedure:

-

Dissolve a small amount of the sample in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

-

Analyze the spectra for characteristic peaks corresponding to the phenyl and phenanthroline protons and carbons.

-

Key Applications and Experimental Protocols

The unique properties of this compound and its metal complexes have led to their use in a variety of research fields.

DNA Interaction and Cleavage Studies

Metal complexes of phenanthroline derivatives are known to interact with DNA through intercalation and can act as chemical nucleases.[2][10] The copper complex of this compound, for instance, exhibits nuclease activity.[1]

Experimental Protocol: DNA Cleavage Assay

-

Preparation of the Metal Complex: Synthesize the Cu(II)-5-Phenyl-1,10-phenanthroline complex.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

The metal complex at various concentrations

-

A reducing agent (e.g., 3-mercaptopropionic acid)

-

Buffer (e.g., Tris-HCl)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Analysis: Analyze the DNA cleavage products by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) forms indicates cleavage activity.[11]

Application in Organic Light-Emitting Diodes (OLEDs)

Phenanthroline derivatives are widely used in OLEDs as electron transport layer (ETL) and hole-blocking layer (HBL) materials due to their high electron mobility and thermal stability.[12]

Experimental Protocol: OLED Fabrication

-

Substrate Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol.[12]

-

Plasma Treatment: Treat the cleaned substrates with oxygen plasma to enhance the work function of the ITO.[12]

-

Layer Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the following layers:

-

Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy to prevent degradation from air and moisture.[12]

Role in Cancer Research: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Recent studies have highlighted the potential of phenanthroline derivatives as anticancer agents. Some of these compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis.[14][15][16][17]

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth and survival.[14][17] The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. Phenanthroline derivatives can interfere with this pathway at different points, leading to the suppression of tumor growth.

Conclusion

High-purity this compound is a readily accessible and highly versatile compound with significant potential in diverse areas of scientific research and drug development. Its ability to form stable metal complexes underpins its utility in DNA interaction studies and catalysis. Furthermore, its promising electronic properties make it a valuable component in the fabrication of advanced OLEDs. The emerging role of its derivatives as inhibitors of critical cancer signaling pathways, such as the PI3K/Akt/mTOR pathway, opens up new avenues for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers and professionals in harnessing the full potential of this remarkable molecule.

References

- 1. Buy this compound | 6153-89-5 [smolecule.com]

- 2. soc.chim.it [soc.chim.it]

- 3. 1,10-Phenanthroline, GR 99%+ 1,10-Phenanthroline, GR 99%+ Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. 1,10-Phenanthroline hydrochloride monohydrate, 5 g, CAS No. 3829-86-5 | Complexing Agents | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Separation of 1,10-Phenanthroline, 5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Metal Complexes with 5-Phenyl-1,10-phenanthroline Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring the 5-Phenyl-1,10-phenanthroline ligand. This class of compounds is of significant interest due to its versatile applications in areas ranging from medicinal chemistry, particularly in the development of anticancer and antibacterial agents, to materials science as components in luminescent sensors and organic light-emitting diodes (OLEDs).[1] The introduction of a phenyl group at the 5-position of the 1,10-phenanthroline core enhances the ligand's electronic and steric properties, allowing for the formation of stable and often luminescent complexes with a variety of metal ions.

Application Notes

Metal complexes incorporating this compound are valued for their diverse functionalities. The rigid, planar structure of the phenanthroline moiety facilitates intercalation into DNA, a key mechanism for the anticancer activity of many of these compounds.[2] When complexed with transition metals such as copper, ruthenium, or platinum, the resulting compounds can exhibit enhanced cytotoxicity, often acting as potent nuclease agents that induce DNA cleavage through the generation of reactive oxygen species (ROS).

In the realm of materials science, the unique photophysical properties of these complexes are harnessed. Ruthenium(II) and Iridium(III) complexes, for example, can display strong luminescence, making them suitable for use as phosphorescent emitters in OLEDs or as sensitive probes for detecting specific ions or molecules. The phenyl substituent can further modulate these photophysical properties, influencing the emission wavelength and quantum yield.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound ligand and a representative Ruthenium(II) complex.

Protocol 1: Synthesis of this compound Ligand via Suzuki-Miyaura Coupling

This protocol describes a common method for the synthesis of this compound from 5-bromo-1,10-phenanthroline and phenylboronic acid.

Materials:

-

5-bromo-1,10-phenanthroline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-